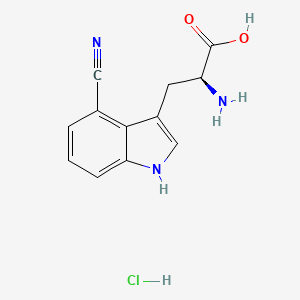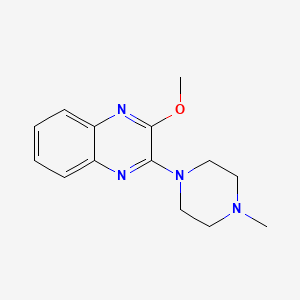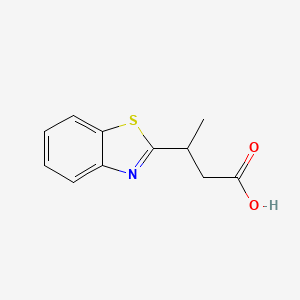
(2S)-2-amino-3-(4-cyano-1H-indol-3-yl)propanoicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-3-(4-cyano-1H-indol-3-yl)propanoic acid hydrochloride is a synthetic compound that belongs to the class of amino acids It features a cyano group attached to an indole ring, which is further connected to a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(4-cyano-1H-indol-3-yl)propanoic acid hydrochloride typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a Sandmeyer reaction, where an aryl diazonium salt reacts with copper(I) cyanide.
Formation of the Amino Acid Backbone: The amino acid backbone can be constructed using standard peptide synthesis techniques, such as the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.
Industrial Production Methods
Industrial production of (2S)-2-amino-3-(4-cyano-1H-indol-3-yl)propanoic acid hydrochloride may involve large-scale application of the above synthetic routes, with optimization for yield and purity. This includes the use of continuous flow reactors for the Fischer indole synthesis and Sandmeyer reaction, as well as automated peptide synthesizers for the amino acid backbone construction.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group and the indole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Primary amines.
Substitution: Substituted indole derivatives.
科学的研究の応用
(2S)-2-amino-3-(4-cyano-1H-indol-3-yl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of (2S)-2-amino-3-(4-cyano-1H-indol-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and indole ring play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
(2S)-2-amino-3-(3-indolyl)propanoic acid: Lacks the cyano group, leading to different chemical and biological properties.
(2S)-2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid: Contains a bromine atom instead of a cyano group, affecting its reactivity and interactions.
Uniqueness
(2S)-2-amino-3-(4-cyano-1H-indol-3-yl)propanoic acid hydrochloride is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C12H12ClN3O2 |
|---|---|
分子量 |
265.69 g/mol |
IUPAC名 |
(2S)-2-amino-3-(4-cyano-1H-indol-3-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C12H11N3O2.ClH/c13-5-7-2-1-3-10-11(7)8(6-15-10)4-9(14)12(16)17;/h1-3,6,9,15H,4,14H2,(H,16,17);1H/t9-;/m0./s1 |
InChIキー |
TXOJINNGBKGMRX-FVGYRXGTSA-N |
異性体SMILES |
C1=CC(=C2C(=C1)NC=C2C[C@@H](C(=O)O)N)C#N.Cl |
正規SMILES |
C1=CC(=C2C(=C1)NC=C2CC(C(=O)O)N)C#N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1R)-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol](/img/structure/B13579825.png)






![6-O-tert-butyl 7-O-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate](/img/structure/B13579879.png)




